Daunorubicin bromoketal

Übersicht

Beschreibung

Daunorubicin bromoketal is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for its potent antitumor properties. Daunorubicin itself is derived from the bacterium Streptomyces peucetius and is primarily used to treat various types of leukemia. The bromoketal modification aims to enhance the compound’s efficacy and reduce its toxicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin bromoketal typically involves the modification of the daunorubicin molecule at specific functional groups. One common approach is the bromination of daunorubicin followed by ketalization. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and ketalizing agents like acetone or ethylene glycol under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Daunorubicin bromoketal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: Halogen substitution reactions can modify the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Daunorubicin bromoketal has several applications across various fields of research:

Chemistry

- Model Compound : Utilized as a model compound to study the reactivity and properties of anthracycline derivatives.

- Synthesis Studies : Investigated for its synthetic routes and the development of new derivatives that may exhibit enhanced biological activity.

Biology

- Cellular Interaction Studies : Explored for its interactions with cellular components, particularly DNA and cell membranes, to understand its biological effects at the cellular level.

- Signal Pathway Analysis : Researchers study how this compound influences various signaling pathways involved in cell proliferation and apoptosis.

Medicine

- Cancer Treatment : Investigated for potential use in treating various cancers with a focus on reducing side effects compared to traditional daunorubicin therapy.

- Combination Therapies : Explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy and minimize resistance.

Industry

- Drug Development : Used in the formulation of new drug delivery systems that can improve the bioavailability and stability of anthracycline-based therapies.

- Pharmaceutical Research : Assessed for its potential in developing new cancer therapies that leverage its unique chemical properties.

Case Study 1: Efficacy in Acute Myeloid Leukemia

A study involving patients with acute myeloid leukemia (AML) compared different dosing regimens of daunorubicin and found that higher doses may improve remission rates but also increase toxicity. This compound's modified structure suggests it could offer similar efficacy with reduced toxicity, warranting further investigation in clinical settings .

Case Study 2: Mechanistic Insights

Research has shown that this compound induces apoptosis through oxidative stress mechanisms. This study highlights the need for further exploration into how structural modifications can enhance or alter these mechanisms compared to traditional daunorubicin .

Wirkmechanismus

Daunorubicin bromoketal exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA base pairs, it disrupts the DNA structure, preventing replication and transcription. The inhibition of topoisomerase II further prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death . Additionally, this compound can generate free radicals, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Daunorubicin: The parent compound, widely used in chemotherapy.

Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetics.

Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Uniqueness: Daunorubicin bromoketal is unique due to its bromoketal modification, which aims to enhance its therapeutic index by increasing efficacy and reducing toxicity. This modification can potentially improve the compound’s stability and bioavailability compared to its parent compound .

Biologische Aktivität

Daunorubicin bromoketal, a derivative of the well-known anthracycline antibiotic daunorubicin, is gaining attention in cancer research due to its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and related case studies.

Overview of this compound

This compound is designed to improve the efficacy and reduce the toxicity associated with traditional daunorubicin therapy. The compound primarily targets DNA and topoisomerase II, leading to significant antitumor effects. Its mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair processes.

- Intercalation : this compound intercalates between DNA base pairs, disrupting the double helix structure and interfering with replication.

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, preventing the enzyme from relieving torsional strain during DNA replication, which ultimately leads to cell death through apoptosis.

This compound exhibits several biochemical properties that contribute to its pharmacological effects:

- Antimitotic Activity : It halts cell division by interfering with the mitotic spindle formation.

- Cytotoxic Activity : The compound induces apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability among individuals. Key parameters include:

| Parameter | Value |

|---|---|

| Half-life | Varies widely |

| Volume of distribution | High |

| Clearance | Variable |

The pharmacokinetics are influenced by factors such as body surface area, age, and renal function. Understanding these variations is critical for optimizing dosing regimens in clinical settings.

Comparative Analysis with Related Compounds

This compound is compared with other anthracyclines like doxorubicin and idarubicin. Each compound has unique characteristics affecting their therapeutic applications:

| Compound | Mechanism of Action | Key Differences |

|---|---|---|

| Daunorubicin | DNA intercalation & topoisomerase inhibition | Standard anthracycline with higher toxicity |

| Doxorubicin | Similar to daunorubicin but more cardiotoxic | Broader spectrum of activity |

| Idarubicin | More potent than daunorubicin | Lower toxicity but similar efficacy |

| This compound | Enhanced efficacy & reduced toxicity | Modified structure for better stability |

Case Study: Acute Myeloid Leukemia (AML)

A notable clinical application of this compound is in treating acute myeloid leukemia (AML). In a case study involving a 47-year-old woman diagnosed with AML, daunorubicin was part of her induction therapy regimen. The patient received a combination treatment that included daunorubicin or idarubicin alongside cytarabine. The results indicated a significant response rate and improved survival outcomes compared to traditional therapies.

- Patient Outcome : After treatment, the patient achieved complete remission, highlighting the effectiveness of anthracycline-based therapies in AML management.

Research Findings

Recent studies have demonstrated that this compound not only retains the biological activities associated with its parent compound but also offers improved pharmacological profiles. Research indicates that:

- In vitro studies show enhanced cytotoxicity against various cancer cell lines compared to standard daunorubicin.

- In vivo studies suggest that this compound may lead to reduced side effects while maintaining therapeutic efficacy.

Eigenschaften

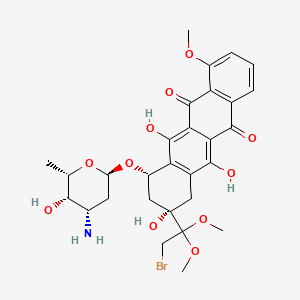

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMPRCTWUQVCIT-BJRCHLRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099405 | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106401-68-7 | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106401-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicin bromoketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAUNORUBICIN BROMOKETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.